Gibberellin A5 methyl ester Gibberellin A5 methyl ester
Brand Name: Vulcanchem
CAS No.: 15355-45-0
VCID: VC0042600
InChI: InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
SMILES: CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
Molecular Formula: C20H24O5
Molecular Weight: 344.407

Gibberellin A5 methyl ester

CAS No.: 15355-45-0

Cat. No.: VC0042600

Molecular Formula: C20H24O5

Molecular Weight: 344.407

* For research use only. Not for human or veterinary use.

Gibberellin A5 methyl ester - 15355-45-0

Specification

CAS No. 15355-45-0
Molecular Formula C20H24O5
Molecular Weight 344.407
IUPAC Name methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
Standard InChI InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
Standard InChI Key KIAZKTCYLHEASA-HOWNIQBVSA-N
SMILES CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O

Introduction

Chemical Identity and Physical Properties

Gibberellin A5 methyl ester, identified by CAS number 15355-45-0, is a methyl ester derivative of the plant hormone gibberellin A5. This compound is characterized by its molecular formula C20H24O5 and a molecular weight of 344.402 g/mol . The IUPAC name for this compound is methyl 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate. Its complex pentacyclic structure contributes to its specific biological activities and chemical behavior in various environments and reactions.

The physical properties of gibberellin A5 methyl ester include a density of approximately 1.3±0.1 g/cm³, a high boiling point of 514.5±50.0 °C at 760 mmHg, and a flash point of 183.9±23.6 °C . These properties indicate the compound's stability at standard conditions. Additional physical parameters include a PSA (Polar Surface Area) of 72.83000, a LogP value of 1.33 suggesting moderate lipophilicity, and an index of refraction of 1.604 . The vapor pressure is reported as 0.0±3.0 mmHg at 25°C, indicating low volatility under normal conditions .

Structural Characteristics

The structure of gibberellin A5 methyl ester features several distinctive elements that define its functionality. The compound contains a methyl ester group attached to the carboxylic acid function of gibberellin A5. This esterification changes the polarity and lipophilicity of the parent molecule, potentially affecting its biological transport and activity within plant systems. The core structure maintains the characteristic gibberellin skeleton with specific modifications that distinguish it from other gibberellin derivatives.

Table 1: Key Physical and Chemical Properties of Gibberellin A5 Methyl Ester

PropertyValue
CAS Number15355-45-0
Molecular FormulaC20H24O5
Molecular Weight344.402 g/mol
Density1.3±0.1 g/cm³
Boiling Point514.5±50.0 °C at 760 mmHg
Flash Point183.9±23.6 °C
PSA72.83000
LogP1.33
Vapor Pressure0.0±3.0 mmHg at 25°C
Index of Refraction1.604

The synthesis of gibberellin A5 methyl ester involves several specialized chemical pathways that have been documented in scientific literature. One significant preparation method involves the methylation of gibberellin A5 using diazomethane, which specifically yields the methyl ester without forming the methyl ether derivative . This selective esterification highlights the reactivity preference of the carboxylic acid group in the gibberellin A5 structure.

Radioactive Derivatives

Biological Functions and Applications

Gibberellin A5 methyl ester is significant in both research and practical applications due to its relationship with the gibberellin family of plant hormones. Gibberellins play crucial roles in various plant developmental processes, including seed germination, stem elongation, leaf expansion, and flowering. As a derivative of gibberellin A5, the methyl ester form exhibits modified properties that affect its transport, stability, and biological activity in plant systems.

The primary applications of gibberellin A5 methyl ester align with those of other gibberellins in agriculture, where they are utilized to promote plant growth and enhance crop yields. The esterification of the carboxylic acid group alters the compound's lipophilicity, potentially affecting its absorption and translocation within plant tissues. This modification may be advantageous for certain agricultural applications, providing improved penetration through plant cuticles or extended stability in formulations.

Competitive Inhibitory Effects

Research has demonstrated that certain derivatives of gibberellin A5, particularly the 16,17-dihydro forms, can function as competitive inhibitors of recombinant enzymes involved in gibberellin biosynthesis . These studies reveal that ring D-modified gibberellin A5 derivatives exhibit structural similarities to gibberellin A20 and gibberellin A9 (precursors to growth-active gibberellin A1 and gibberellin A4), allowing them to competitively bind to and inhibit the activity of key enzymes in the gibberellin biosynthetic pathway.

Experimental data indicates that both exo-16,17-dihydro gibberellin A5 and endo-16,17-dihydro gibberellin A5 can reduce the formation of gibberellin A1 by approximately 49% when present at a concentration of 100 μM . Interestingly, the addition of an acetate group at the C-13 position significantly enhances this inhibitory effect, with exo-16,17-dihydro gibberellin A5-acetate reducing gibberellin A1 formation by 96.4% . These findings suggest potential applications in regulating plant growth through modulation of gibberellin biosynthesis.

Table 2: Inhibitory Effects of Gibberellin A5 Derivatives on Gibberellin A1 Production

CompoundGA1 Production (% of control)
GA20 alone100
GA20 + GA552.4 ± 1.2
GA20 + exo-16,17-dihydro GA551.4 ± 5.7
GA20 + endo-16,17-dihydro GA551.2 ± 0.9
GA20 + exo-16,17-dihydro GA5-acetate3.6 ± 0.1
GA20 + endo-16,17-dihydro GA5 acetate6.0 ± 0.3

Chemical Reactions and Transformations

The chemical behavior of gibberellin A5 methyl ester has been investigated through various reactions that provide insights into its reactivity and potential for structural modifications. One significant study examined the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate, which represents a bicyclo octane bridgehead derivative . This research demonstrated that the approximate first-order rate constant for this reaction is consistent with expectations based on comparisons with rate constants calculated for similar bridgehead compounds, including 1-adamantyl, 1-bicyclo octyl, and 1-bicyclo heptyl toluene-p-sulphonates .

Research Applications and Recent Findings

The research applications of gibberellin A5 methyl ester extend across plant physiology, biochemistry, and agricultural sciences. In research settings, this compound serves as both a subject of study and a tool for investigating plant growth regulation mechanisms. Its role in competitive enzyme inhibition, as demonstrated with its dihydro derivatives, offers potential applications in controlling plant development through modulation of endogenous gibberellin levels .

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